1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Kinase Inhibition Selectivity Profiling Structure-Activity Relationship (SAR)

The compound 1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1798624-62-0) is a synthetic, small-molecule urea derivative with the molecular formula C18H20ClN5O and a molecular weight of 357.84 g/mol. It features a 4-chlorobenzyl group linked via a urea bridge to a 2-methylpyrazolo[1,5-a]pyrimidine core through a propyl spacer.

Molecular Formula C18H20ClN5O
Molecular Weight 357.84
CAS No. 1798624-62-0
Cat. No. B2441386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
CAS1798624-62-0
Molecular FormulaC18H20ClN5O
Molecular Weight357.84
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H20ClN5O/c1-13-9-17-21-11-15(12-24(17)23-13)3-2-8-20-18(25)22-10-14-4-6-16(19)7-5-14/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,20,22,25)
InChIKeyUNPBUFWTKVQBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1798624-62-0): Structural Profile & Research Procurement


The compound 1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1798624-62-0) is a synthetic, small-molecule urea derivative with the molecular formula C18H20ClN5O and a molecular weight of 357.84 g/mol [1]. It features a 4-chlorobenzyl group linked via a urea bridge to a 2-methylpyrazolo[1,5-a]pyrimidine core through a propyl spacer. This architecture places it within the broader class of pyrazolo[1,5-a]pyrimidine-based compounds, a scaffold widely investigated for kinase inhibition and other therapeutic applications [2]. The compound is typically supplied for research purposes with a purity of approximately 95% [1].

1

Allosteric MALT1 paracaspase inhibition studies (scaffold-based SAR).

2

Probing urea substituent contributions to Trp580 pocket engagement.

3

Investigating propyl linker flexibility effects on binding kinetics.

Why Direct Substitution with Unspecified 'Pyrazolopyrimidine Ureas' Poses a Quantifiable Risk for Research Continuity


The 1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea scaffold cannot be interchanged with generic 'pyrazolopyrimidine urea' analogs because minor structural modifications in this chemical series are known to cause drastic shifts in target binding, selectivity, and downstream functional activity [1]. In the context of allosteric MALT1 protease inhibition, the physicochemical properties of specific substituents on the pyrazolopyrimidine core directly control the engagement of the allosteric Trp580 pocket and the resulting lock of the protease in an inactive conformation [2]. The combination of the 4-chlorobenzyl moiety, the 2-methyl group on the pyrazolo ring, and the propyl linker represents a unique pharmacophore whose specific contribution to potency and selectivity cannot be assumed from other derivatives where these groups are altered or absent.

Urea substituent mismatch

The 4-chlorobenzyl group is essential for allosteric pocket interaction; analogs with different urea substituents may not engage Trp580 comparably, shifting target inhibition.

Linker topology sensitivity

The propyl spacer influences conformational dynamics linked to target residence time; constrained or shorter linkers may alter binding kinetics and functional readouts.

Lipophilicity divergence

Replacing the 4-chlorobenzyl group (Cl) with a less lipophilic substituent (e.g., F) can reduce cLogP by ~0.5-0.7 units, potentially affecting solubility and non-specific binding in biochemical assays.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea


Kinase Selectivity Profiling: A Class-Level Inference of Functional Divergence Within Pyrazolopyrimidine Ureas

The target compound is a member of the pyrazolopyrimidine-urea class, which acts as allosteric inhibitors targeting the MALT1 paracaspase. A seminal Patent Highlight (WO 2015/181747 A1) states that specific compounds within this class inhibit MALT1 proteolytic activity, a mechanism critical for treating certain B-cell lymphomas [1]. The selectivity of this compound versus other kinases or enzymes is a key differentiator. While direct IC50 data for CAS 1798624-62-0 is not publicly available in the literature, the known SAR for this scaffold indicates that the 4-chlorobenzyl substituent on the urea moiety is a critical determinant for occupying the allosteric binding pocket. In related series, a change from a 4-chlorobenzyl to a diphenylmethyl group results in a >10-fold shift in biochemical IC50, demonstrating that even minor alterations in this region produce quantifiably distinct biological outcomes [2]. This class-level evidence suggests that CAS 1798624-62-0 possesses a unique selectivity fingerprint that cannot be replicated by its closest structural analogs.

Kinase Selectivity Profile
Class-level inference
Urea-substituent shift (vs. diphenylmethyl analog) reported difference >10-fold IC₅₀ change in MALT1 biochemical assay
Scaffold specificity is critical for functional assay reproducibility; close analogs may introduce uncontrolled variables.
Direct IC₅₀ for CAS 1798624-62-0 not publicly disclosed; SAR trend derived from patent literature (WO 2015/181747).
Kinase Inhibition Selectivity Profiling Structure-Activity Relationship (SAR)

Chemical Topology: The Propyl Spacer as a Key Determinant of Target Residence Time

A key structural differentiator of CAS 1798624-62-0 is its three-carbon propyl linker, which connects the pyrazolopyrimidine core to the central urea moiety. In contrast, many common analogs within this chemical space, such as 1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1788543-21-4) or 1-(4-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, lack this flexible spacer [1][2]. Structural biology studies on the MALT1 allosteric pocket have demonstrated that the conformational dynamics of the linker region directly influence the compound's ability to displace the Trp580 side chain and lock the protease in an inactive state, which is crucial for sustained target inhibition [3]. While quantitative kinetic data (e.g., residence time) for this specific compound is unavailable, the presence of the propyl spacer is a documented structural feature that correlates with enhanced binding kinetics in optimized allosteric inhibitors, providing a topological basis for functional differentiation from constrained analogs.

Linker Topology
Context-dependent
Propyl linker vs. directly linked analogs enables conformational flexibility linked to Trp580 displacement and binding kinetics (inferred from PDB 7AK1 co-crystal structure)
Linker topology may influence target residence time; constrained analogs could yield divergent kinetic profiles.
Quantitative kinetic data for this compound are not available; qualitative insight from structural biology studies.
Allosteric Inhibition Structure-Based Drug Design Protease Inhibition

Physicochemical Property Landscape: LogP and Solubility Differentiation from the In-Class Pool

The combination of a 4-chlorobenzyl group and a 2-methyl substituent on the pyrazolopyrimidine core confers a distinct lipophilic profile on CAS 1798624-62-0. A comparative analysis of the structural series reveals that replacing the chlorobenzyl group with a more polar moiety, such as the 4-fluorophenyl group in CAS 1788543-21-4, alters the calculated partition coefficient (cLogP) [1][2]. This variance in lipophilicity directly impacts solubility, membrane permeability, and non-specific binding, parameters that are critical for consistent in vitro assay performance and data reproducibility. For instance, the presence of a chlorine atom is known to increase logP by approximately 0.5-0.7 units compared to a hydrogen or fluorine substituent on an aryl ring, which can affect the compound's behavior in biochemical assays.

Lipophilicity Shift
Class-level inference
+0.5 to +0.7 cLogP estimated increase vs. 4-fluorophenyl analog (Cl vs. F substitution on urea benzyl ring)
Higher predicted lipophilicity may affect solubility and non-specific binding; consistent physicochemical profile is important for assay reproducibility.
Predicted property; experimental determination of LogD/solubility recommended for each lot.
Pharmacokinetics Lipophilicity Drug-likeness

Optimal Research Scenarios for the Application of 1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea


Structure-Activity Relationship (SAR) Studies on Allosteric MALT1 Paracaspase Inhibitors

This compound serves as a critical tool for deconvoluting the specific contributions of the 4-chlorobenzyl substituent and the flexible propyl linker within the pyrazolopyrimidine urea series. As established by the class-level evidence in Section 3, the unique structural features of this protein are directly relevant to the mechanism of allosteric MALT1 inhibition [1]. It should be incorporated into a panel of analogs (where only the urea substituent, the pyrazolo-substituent, or the linker length is systematically varied) to generate quantitative biochemical IC50 and target residence time data, thereby improving the pharmacophore model for this target class.

Cellular Target Engagement Assays in B-Cell Lymphoma Models

Given the foundational role of MALT1 in the NF-κB signaling pathway of certain B-cell lymphomas [1], this compound can be employed as a chemical probe to investigate the relationship between MALT1 proteolytic activity and cellular proliferation. Its distinct lipophilic profile, inferred in Section 3, may confer differences in cell permeability and intracellular accumulation kinetics compared to less lipophilic analogs. Researchers can use this compound to quantify the concentration-dependent inhibition of MALT1-mediated cleavage of substrates like BCL10 and RELB in ABC-DLBCL cell lines, thereby linking subtle structural modifications to cellular pharmacodynamics.

In Vitro Pharmacokinetic Profiling of a Tool Compound Series

The compound's predicted higher lipophilicity, relative to its 4-fluorophenyl analog (Section 3), makes it a valuable candidate for comparative in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. It can be used to experimentally determine microsomal stability, plasma protein binding, and permeability (e.g., in Caco-2 or MDCK cell monolayers). This data is essential for establishing how the 4-chlorobenzyl modification impacts metabolic stability and for benchmarking this scaffold against other members of the chemical series during the hit-to-lead optimization phase.

Application
Selection Property
Validation Focus
SAR studies on allosteric MALT1 inhibitors
Scaffold-specific substituent differentiation (urea and linker)
Biochemical IC₅₀ and target residence time profiling
Cellular target engagement in B-cell lymphoma signaling models
Lipophilicity-driven cell permeability context
NF-κB substrate cleavage assay (BCL10/RELB) in ABC-DLBCL cell lines
In vitro ADME comparator profiling of tool compound series
Predicted lipophilicity benchmark (Cl-substituted urea)
Microsomal stability, plasma protein binding, and permeability assays
Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.